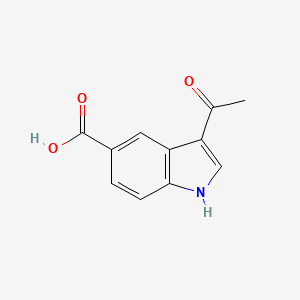

3-acetyl-1H-indole-5-carboxylic acid

Overview

Description

3-acetyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1H-indole-5-carboxylic acid typically involves the reaction of indole derivatives with various reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of Grignard reagents and keten thioacetals, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .

Scientific Research Applications

3-acetyl-1H-indole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. It may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to activate nuclear receptors and regulate intestinal hormones, impacting liver metabolism and immune response .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxylic acid: A derivative with similar biological activities.

Indole-3-propionic acid: Known for its antioxidant properties.

Uniqueness

3-acetyl-1H-indole-5-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .

Biological Activity

3-Acetyl-1H-indole-5-carboxylic acid is a notable derivative of indole, a compound recognized for its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9NO3

- Molecular Weight : Approximately 205.19 g/mol

- Functional Groups : Contains an acetyl group and a carboxylic acid group, contributing to its reactivity and biological activity.

The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

This compound exhibits high affinity for several receptors and enzymes, facilitating its biological effects. The compound is known to:

- Bind to specific receptors, modulating their activity.

- Inhibit or activate enzymes involved in critical metabolic pathways.

- Influence gene expression related to cellular processes.

Biochemical Pathways

The compound's interactions lead to significant alterations in cellular signaling pathways, impacting processes such as:

- Cell Growth : Induces apoptosis in cancer cells.

- Inflammation : Exhibits anti-inflammatory properties.

- Antiviral Activity : Shows potential against viral integrases, particularly HIV.

Biological Applications

This compound is being explored for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the growth of cancer cells. Notable findings include:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 | Induces apoptosis | |

| A549 (Lung Cancer) | < 15 | Inhibits cell proliferation | |

| HT-29 (Colon Cancer) | 8 - 12 | Targets angiogenesis |

These studies demonstrate the compound's potential as a chemotherapeutic agent by disrupting essential cellular functions in cancer cells.

Antimicrobial Activity

The compound has also shown promise in combating bacterial infections. For instance, it has been tested against various pathogens with encouraging results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents.

Case Studies and Research Findings

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of various indole derivatives, this compound was found to significantly reduce tumor size in animal models. The study reported an average tumor size reduction of approximately 60% compared to control groups after treatment over four weeks .

Case Study 2: Antiviral Efficacy

Research investigating the antiviral properties of this compound revealed that it acts as an inhibitor of HIV integrase, with an IC50 value of around 12 µM. This suggests its potential role in the development of antiviral therapies targeting HIV .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-acetyl-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted anilines with acetylating agents or through functionalization of pre-formed indole scaffolds. A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and catalysts under controlled temperatures . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., DMF or acetic acid), and monitoring reaction times to minimize byproducts like unreacted acetyl groups or decarboxylated derivatives .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and Olex2 (for visualization) are used to solve the structure, with attention to hydrogen bonding between the carboxylic acid group and acetyl moiety . Challenges include resolving disorder in the acetyl group or crystallizing hydrated forms .

Q. What strategies are recommended for characterizing the physicochemical properties of this compound when data is scarce?

Key properties (melting point, solubility, logP) can be determined experimentally. Differential Scanning Calorimetry (DSC) measures thermal stability, while HPLC with a C18 column assesses purity. Solubility is tested in buffers (pH 1–13) and organic solvents. Computational tools like COSMO-RS predict logP and solubility profiles .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. Advanced 2D NMR techniques (HSQC, HMBC) clarify proton-carbon correlations. Deuterated solvents (DMSO-d6 vs. CDCl3) and variable-temperature NMR can identify dynamic processes . Density Functional Theory (DFT) calculations simulate spectra to match experimental data .

Q. What experimental designs are critical for evaluating the biological activity of this compound in cancer research?

Use cell viability assays (MTT or ATP-based) with controls for cytotoxicity (e.g., healthy cell lines). Dose-response curves (1–100 µM) and IC50 calculations are standard. Mechanistic studies require Western blotting (apoptosis markers like caspase-3) or flow cytometry (cell cycle arrest). Validate target engagement via molecular docking against proteins like EGFR or tubulin .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

LC-MS/MS with high-resolution mass spectrometry detects trace impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines reveal degradation pathways (e.g., hydrolysis of the acetyl group). Process optimization includes pH control (<6 to prevent decarboxylation) and inert atmosphere handling .

Q. Methodological Considerations

Q. What computational tools are effective in predicting the reactivity of this compound in nucleophilic substitutions?

Gaussian or ORCA software with B3LYP/6-31G(d) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions (e.g., carbonyl carbons) .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Use twin refinement in SHELXL for twinned crystals and apply restraints for flexible groups (e.g., acetyl). Validate with R-factor convergence (<5% difference between R1 and wR2) and check for overfitting via cross-validation (Free R-factor) .

Properties

IUPAC Name |

3-acetyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYLFQCWVDJSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468531 | |

| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444991-59-7 | |

| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.